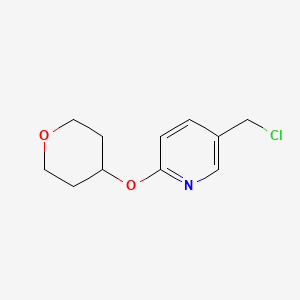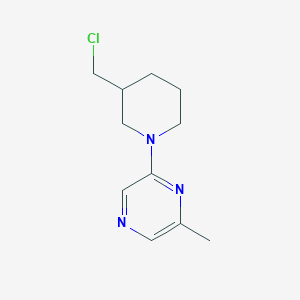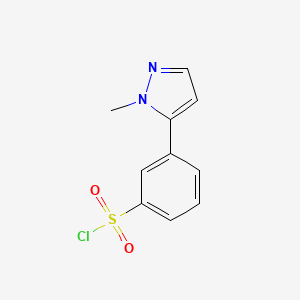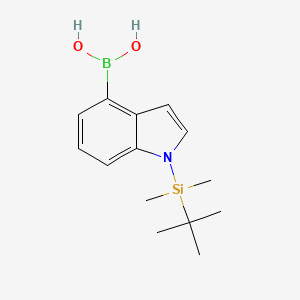
1-(tert-Butyldimethylsilyl)-1H-indole-4-boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(tert-Butyldimethylsilyl)-1H-indole-4-boronic acid is a specialized organic compound that combines the structural features of a boronic acid and a silyl-protected indole
Synthetic Routes and Reaction Conditions:
Indole Synthesis: The synthesis of 1H-indole-4-boronic acid typically begins with the formation of the indole core. This can be achieved through various methods, such as the Fischer indole synthesis or the Leimgruber-Batcho indole synthesis.
Boronic Acid Formation: The indole core is then functionalized to introduce the boronic acid group at the 4-position. This can be done using boronic acid derivatives and appropriate coupling reagents.
Silyl Protection: The indole boronic acid is then treated with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base (e.g., imidazole) to introduce the tert-butyldimethylsilyl (TBDMS) protecting group.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring high purity and yield. The process may include the use of continuous flow reactors, automated synthesis platforms, and rigorous quality control measures to meet industrial standards.
Types of Reactions:
Oxidation: The boronic acid group can undergo oxidation reactions to form boronic esters or borates.
Reduction: Reduction reactions can be employed to convert the boronic acid to boronic alcohols.
Substitution: The indole core can participate in electrophilic substitution reactions, often facilitated by the presence of the boronic acid group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used for reduction reactions.
Substitution: Electrophilic substitution reactions often use strong acids or Lewis acids as catalysts.
Major Products Formed:
Boronic Esters: Formed through the reaction of boronic acids with alcohols in the presence of a dehydrating agent.
Boronic Alcohols: Resulting from the reduction of boronic acids.
Substituted Indoles: Various substituted indoles can be synthesized through electrophilic substitution reactions.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: It serves as a probe in biological studies to investigate enzyme mechanisms and interactions with biomolecules.
Industry: It is utilized in the development of advanced materials, such as organic semiconductors and sensors.
Mechanism of Action
The mechanism by which 1-(tert-Butyldimethylsilyl)-1H-indole-4-boronic acid exerts its effects involves its interaction with biological targets, such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with amino acids, influencing enzyme activity and signaling pathways.
Molecular Targets and Pathways:
Enzymes: The boronic acid group can bind to the active sites of enzymes, modulating their activity.
Receptors: The compound may interact with cellular receptors, affecting signal transduction pathways.
Comparison with Similar Compounds
Boronic Acids: Other boronic acids, such as phenylboronic acid and benzeneboronic acid.
Indoles: Various indole derivatives, including tryptophan and indomethacin.
Uniqueness: 1-(tert-Butyldimethylsilyl)-1H-indole-4-boronic acid is unique due to its combination of the boronic acid and silyl-protected indole functionalities, which provide distinct chemical properties and reactivity compared to other similar compounds.
Properties
IUPAC Name |
[1-[tert-butyl(dimethyl)silyl]indol-4-yl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BNO2Si/c1-14(2,3)19(4,5)16-10-9-11-12(15(17)18)7-6-8-13(11)16/h6-10,17-18H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTZKCFPZTHUQTI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C=CN(C2=CC=C1)[Si](C)(C)C(C)(C)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BNO2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70625163 |
Source


|
| Record name | {1-[tert-Butyl(dimethyl)silyl]-1H-indol-4-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70625163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351457-64-2 |
Source


|
| Record name | {1-[tert-Butyl(dimethyl)silyl]-1H-indol-4-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70625163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(tert-Butyldimethylsilyl)-1H-indole-4-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(2-Methoxyphenoxy)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B1358551.png)

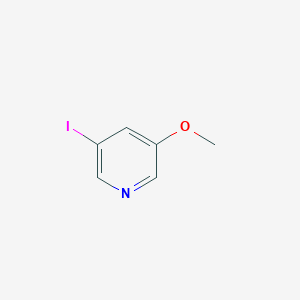
![4-Chloro-5-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1358555.png)
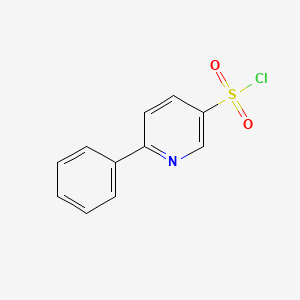
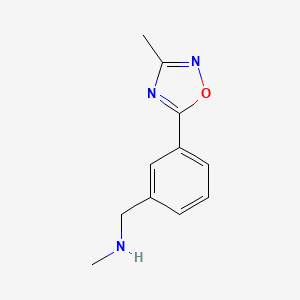
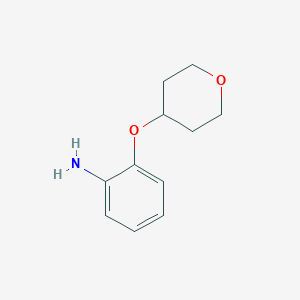

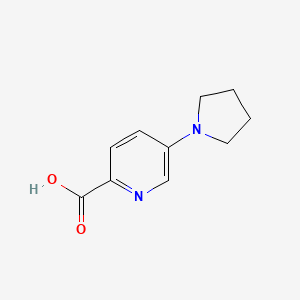
![{4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methylamine](/img/structure/B1358562.png)
![2-[4-(Chloromethyl)phenyl]pyrimidine](/img/structure/B1358563.png)
